molecular formula C12H15NO4 B12991418 6-(tert-Butyl)-3-(methoxycarbonyl)picolinic acid

6-(tert-Butyl)-3-(methoxycarbonyl)picolinic acid

Cat. No.: B12991418
M. Wt: 237.25 g/mol
InChI Key: FVYLXPFBYOHBNM-UHFFFAOYSA-N
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Description

6-(tert-Butyl)-3-(methoxycarbonyl)picolinic acid is an organic compound that belongs to the class of picolinic acids Picolinic acids are derivatives of pyridine with a carboxyl group at the 2-position

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyl)-3-(methoxycarbonyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

6-(tert-Butyl)-3-(methoxycarbonyl)picolinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)-3-(methoxycarbonyl)picolinic acid involves its interaction with specific molecular targets and pathways. The tert-butyl and methoxycarbonyl groups can influence the compound’s binding affinity and reactivity with enzymes and receptors. These interactions can modulate biological processes and lead to various effects, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: The parent compound with a carboxyl group at the 2-position.

    6-tert-Butylpicolinic Acid: A derivative with only the tert-butyl group at the 6-position.

    3-Methoxycarbonylpicolinic Acid: A derivative with only the methoxycarbonyl group at the 3-position.

Uniqueness

6-(tert-Butyl)-3-(methoxycarbonyl)picolinic acid is unique due to the presence of both the tert-butyl and methoxycarbonyl groups, which confer distinct chemical properties and potential applications. The combination of these groups can enhance the compound’s stability, reactivity, and specificity in various chemical and biological contexts.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

6-tert-butyl-3-methoxycarbonylpyridine-2-carboxylic acid

InChI

InChI=1S/C12H15NO4/c1-12(2,3)8-6-5-7(11(16)17-4)9(13-8)10(14)15/h5-6H,1-4H3,(H,14,15)

InChI Key

FVYLXPFBYOHBNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=C(C=C1)C(=O)OC)C(=O)O

Origin of Product

United States

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